molecular formula C9H8N4O3 B1426663 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid CAS No. 1334373-79-3

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid

Cat. No.: B1426663
CAS No.: 1334373-79-3
M. Wt: 220.18 g/mol
InChI Key: PPOBBEOUDORQHH-UHFFFAOYSA-N
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Description

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N4O3 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential, focusing on its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4O3C_9H_8N_4O_3, with a molecular weight of 224.19 g/mol. The compound features a unique combination of a pyridazine ring and a pyrazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers. Specifically, 1H-pyrazole derivatives have been documented to demonstrate antiproliferative activity both in vitro and in vivo .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Compound ALung Cancer0.5
Compound BBreast Cancer0.3
Compound CColorectal Cancer0.7

Anti-inflammatory Effects

The compound has also shown potential in modulating inflammatory pathways. Pyrazole derivatives are often associated with anti-inflammatory effects due to their ability to inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that this compound may interact with these enzymes, leading to decreased production of pro-inflammatory mediators .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
  • Molecular Interactions : Molecular docking studies indicate that this compound could bind effectively to specific biological targets, enhancing its pharmacological profile .

Case Studies

Several studies have highlighted the effectiveness of pyrazole-containing compounds in clinical settings:

  • Study on Lung Cancer : A recent study demonstrated that a derivative similar to this compound exhibited significant growth inhibition in A549 lung cancer cells, with an IC50 value of 0.5 µM .
  • Breast Cancer Research : Another investigation revealed that pyrazole derivatives could reduce tumor size in MDA-MB-231 breast cancer models by 40% compared to controls after treatment .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid exhibit significant anticancer properties. For example, derivatives containing the pyrazole and pyridazine frameworks have been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells, particularly those resistant to conventional therapies.

Case Study:
A study demonstrated that a related compound effectively inhibited the growth of various cancer cell lines, showcasing its potential as a lead compound for further drug development.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Preliminary assays have shown effectiveness against several bacterial strains, suggesting its utility in addressing antibiotic resistance.

Case Study:
In vitro tests revealed that derivatives of this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic applications in infectious diseases.

Synthetic Applications

The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole and pyridazine precursors. The synthetic routes often emphasize the formation of the heterocyclic rings and the introduction of functional groups that enhance biological activity.

Synthetic Route Overview:

  • Formation of the pyrazole ring.
  • Synthesis of the pyridazine moiety.
  • Coupling reactions to introduce the acetic acid functionality.

Research Insights and Future Directions

Ongoing research aims to explore the structure-activity relationship (SAR) of this compound and its derivatives. Understanding how modifications to the chemical structure influence biological activity can lead to the development of more potent analogs.

Potential Modifications:

  • Altering substituents on the pyridazine or pyrazole rings.
  • Exploring different acetic acid derivatives to enhance solubility and bioavailability.

Future Research Directions:
Investigating the mechanism of action at the molecular level will provide insights into how these compounds interact with specific biological targets, paving the way for targeted therapies in cancer and infectious diseases.

Properties

IUPAC Name

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-8-3-2-7(12-5-1-4-10-12)11-13(8)6-9(15)16/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOBBEOUDORQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid
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2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid
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2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid
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2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid
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2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.